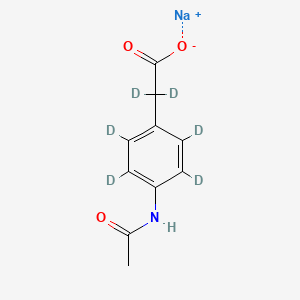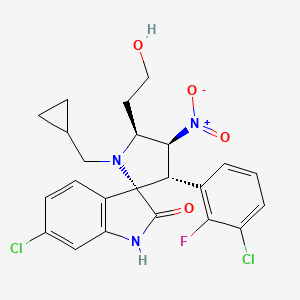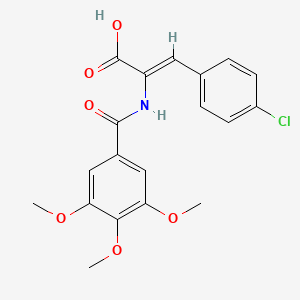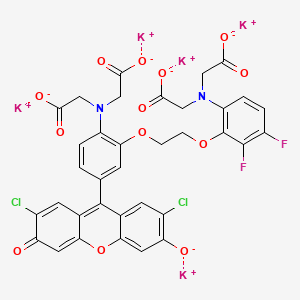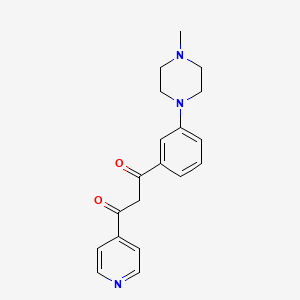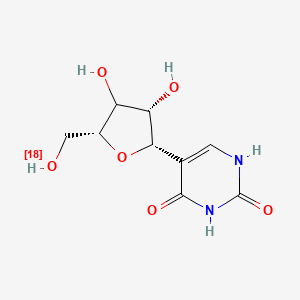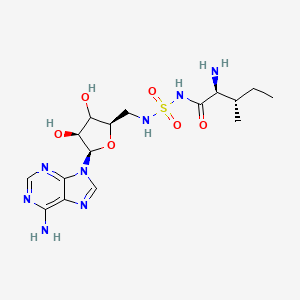
Ile-AMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucyl-adenylate sulfamate (Ile-AMS) is a synthetic analogue of isoleucyl-adenylate (Ile-AMP). It is known for its potent inhibitory effects on isoleucyl-tRNA synthetases (IleRSs) across various biological kingdoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ile-AMS involves the reaction of isoleucine with adenosine triphosphate (ATP) to form isoleucyl-adenylate (Ile-AMP), which is then converted to this compound through sulfamation. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the conversion .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves precise measurements and conditions to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ile-AMS primarily undergoes substitution reactions due to its structure. It can interact with various nucleophiles, leading to the formation of different products. The compound is also known to inhibit enzymatic reactions involving isoleucyl-tRNA synthetases .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether derivatives .
Wissenschaftliche Forschungsanwendungen
Ile-AMS has a wide range of applications in scientific research:
Wirkmechanismus
Ile-AMS exerts its effects by mimicking the natural substrate of isoleucyl-tRNA synthetases, isoleucyl-adenylate (Ile-AMP). It binds to the active site of the enzyme, preventing the attachment of isoleucine to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to the death of the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoleucyl-adenylate (Ile-AMP): The natural substrate of isoleucyl-tRNA synthetases.
Mupirocin: An antibiotic that inhibits bacterial isoleucyl-tRNA synthetases but not eukaryotic enzymes.
Uniqueness
Ile-AMS is unique in its ability to inhibit isoleucyl-tRNA synthetases across different biological kingdoms, making it a valuable tool in research and potential therapeutic applications. Unlike mupirocin, which is selective for bacterial enzymes, this compound has a broader range of activity .
Eigenschaften
Molekularformel |
C16H26N8O6S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-N-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-3-methylpentanamide |
InChI |
InChI=1S/C16H26N8O6S/c1-3-7(2)9(17)15(27)23-31(28,29)22-4-8-11(25)12(26)16(30-8)24-6-21-10-13(18)19-5-20-14(10)24/h5-9,11-12,16,22,25-26H,3-4,17H2,1-2H3,(H,23,27)(H2,18,19,20)/t7-,8+,9-,11?,12-,16+/m0/s1 |
InChI-Schlüssel |
XVTRBLLRODNOJV-XNMRULDQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)NC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NS(=O)(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


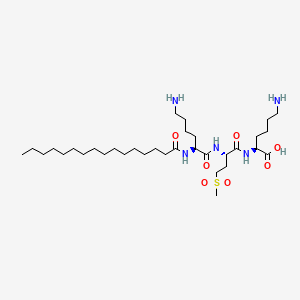
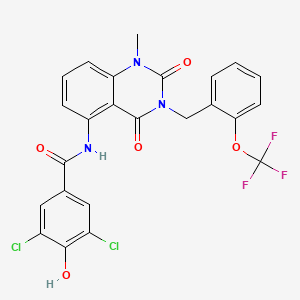
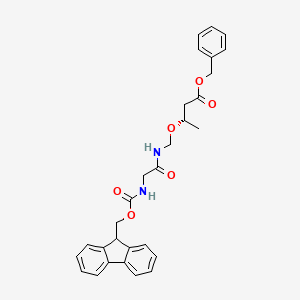
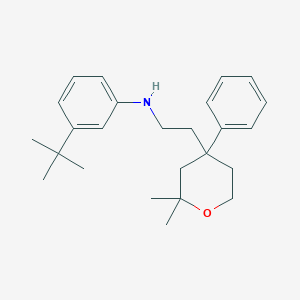

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
